Methyl 4-[methyl(phenylsulfonyl)amino]benzoate
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Overview
Description
Methyl 4-[methyl(phenylsulfonyl)amino]benzoate is an organic compound with the molecular formula C15H15NO4S It is a derivative of benzoic acid and features a sulfonamide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[methyl(phenylsulfonyl)amino]benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 4-aminobenzoate with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then methylated using methyl iodide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[methyl(phenylsulfonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Methyl 4-[methyl(phenylsulfonyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is used in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of methyl 4-[methyl(phenylsulfonyl)amino]benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(phenylsulfonyl)amino]benzoate
- Methyl 4-[(phenoxycarbonyl)amino]benzoate
- Methyl 4-[(phenylsulfonyl)amino]benzenecarboxylate
Uniqueness
Methyl 4-[methyl(phenylsulfonyl)amino]benzoate is unique due to the presence of both a methyl and a phenylsulfonyl group attached to the benzoate core. This dual substitution enhances its chemical stability and reactivity, making it a valuable intermediate in various synthetic pathways. Additionally, the compound’s specific structural features contribute to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-[benzenesulfonyl(methyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(21(18,19)14-6-4-3-5-7-14)13-10-8-12(9-11-13)15(17)20-2/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUMLKDJCUGQNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)OC)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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